2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
Properties
IUPAC Name |
(2-methylpyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-15(5-4-9-20-13)19(24)23-10-8-14(12-23)25-18-11-21-16-6-2-3-7-17(16)22-18/h2-7,9,11,14H,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPLFNHNNIEBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS Number: 2097916-70-4) is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 334.4 g/mol. The structure features a quinoxaline core linked to a pyrrolidine ring substituted with a methylpyridine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 2097916-70-4 |
Research on quinoxaline derivatives indicates that they can interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The specific mechanisms for This compound are still under investigation, but potential actions may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Modulation of Cellular Pathways : The compound may affect pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Anticancer Activity
Recent studies have evaluated quinoxaline derivatives for their anticancer properties. For instance, compounds structurally similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
Quinoxaline derivatives have also been studied for their antimicrobial properties. Research indicates that some derivatives exhibit activity against bacterial strains and fungi, potentially making them candidates for new antimicrobial agents.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated several quinoxaline derivatives, revealing that modifications at the pyrrolidine position enhanced anticancer activity against MCF-7 cells with IC50 values in the micromolar range .
- Antimicrobial Properties : Another investigation focused on the antibacterial effects of quinoxaline compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Research Findings
Recent findings highlight the following aspects regarding This compound :
- Structure-Activity Relationship (SAR) : Modifications in the pyrrolidine and quinoxaline rings significantly affect biological activity. For example, introducing electron-withdrawing groups enhances potency against certain cancer cell lines .
- In Vivo Studies : Preliminary animal studies suggest that this compound may reduce tumor growth in xenograft models, indicating its potential as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of novel pharmaceuticals. Its ability to interact with various biological targets makes it suitable for:
- Anticancer Agents : Research indicates that quinoxaline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The incorporation of the pyrrolidine and methylpyridine groups may enhance its efficacy and selectivity against cancer cells .
- Neuroprotective Agents : The presence of the pyrrolidine ring suggests potential neuroprotective properties, which are being explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, providing a basis for further investigation into this compound's effects on neuronal health.
Biological Research
In biological research, 2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline serves as a valuable probe for studying cellular mechanisms:
- Cellular Pathways Investigation : The compound can be utilized to investigate cellular pathways, particularly those involving pyrimidine metabolism. Its structural similarity to natural substrates allows it to mimic or inhibit specific enzymatic reactions, providing insights into metabolic processes.
- Receptor Binding Studies : The unique functional groups in this compound may facilitate binding to various receptors, making it an excellent candidate for receptor-ligand interaction studies. This can help elucidate the mechanisms of drug action at the molecular level.
Material Science
In material science, derivatives of quinoxaline have been explored for their potential use in:
- Organic Electronics : The electronic properties of quinoxaline-based compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport can enhance the performance of electronic devices .
Case Study 1: Anticancer Activity
A study conducted on similar quinoxaline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Researchers synthesized several analogs and tested their activity, finding that modifications to the pyrrolidine moiety improved selectivity for cancer cells while reducing toxicity to normal cells. This highlights the importance of structural variations in optimizing therapeutic efficacy.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, a related compound showed protective effects by reducing reactive oxygen species (ROS) levels. This study suggests that compounds with similar structures may also confer neuroprotective benefits through antioxidant mechanisms.
Comparison with Similar Compounds
Key Observations :
- Solubility : The dimethoxybenzoyl analog (379.4 g/mol) may exhibit better aqueous solubility than the target compound due to its methoxy groups, which enhance polarity .
- Ring Size : Replacing pyrrolidine with piperidine (as in ) increases conformational flexibility, which could modulate binding kinetics in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
